molecular formula C21H23ClN6O2 B12051503 7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione

7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12051503
M. Wt: 426.9 g/mol
InChI Key: QKQODNAFNJYPOP-CZBNATBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application, but it often involves modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and hydrazino-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

What sets 7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23ClN6O2

Molecular Weight

426.9 g/mol

IUPAC Name

7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C21H23ClN6O2/c1-14(22)12-13-28-17-18(26(3)21(30)27(4)19(17)29)23-20(28)25-24-15(2)10-11-16-8-6-5-7-9-16/h5-12H,13H2,1-4H3,(H,23,25)/b11-10+,14-12+,24-15+

InChI Key

QKQODNAFNJYPOP-CZBNATBTSA-N

Isomeric SMILES

C/C(=C\CN1C2=C(N=C1N/N=C(\C)/C=C/C3=CC=CC=C3)N(C(=O)N(C2=O)C)C)/Cl

Canonical SMILES

CC(=CCN1C2=C(N=C1NN=C(C)C=CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.